6-(Dibutylamino)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-(dibutylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-3-5-9-15(10-6-4-2)11-7-8-12(16)14-13-11/h7-8H,3-6,9-10H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDLAKGPNTPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities. They have been associated with various biological targets and physiological effects.
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation. This suggests that 6-(Dibutylamino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
6-(Dibutylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides. The interaction between this compound and phosphodiesterases can lead to the modulation of signaling pathways that rely on cyclic AMP and cyclic GMP as secondary messengers. Additionally, this compound may interact with proteins involved in oxidative stress responses, thereby influencing cellular redox states.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic nucleotides. By modulating the activity of phosphodiesterases, this compound can alter the levels of cyclic AMP and cyclic GMP, which in turn affects gene expression and cellular metabolism. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as an inhibitor of phosphodiesterases, leading to increased levels of cyclic nucleotides within cells. The inhibition of phosphodiesterases by this compound results in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are key regulators of various cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors that are responsive to cyclic nucleotide levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound is relatively stable under physiological conditions, but it may undergo degradation in the presence of certain oxidative agents. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cellular signaling and improve physiological functions. At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular apoptosis. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cyclic nucleotide metabolism. This compound interacts with enzymes such as phosphodiesterases, which play a crucial role in the breakdown of cyclic AMP and cyclic GMP. By inhibiting these enzymes, this compound can alter metabolic flux and influence the levels of key metabolites within cells. Additionally, this compound may interact with cofactors involved in redox reactions, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be taken up by cells through active transport mechanisms and is distributed to various cellular compartments. The localization of this compound within cells can influence its activity and function, as it may accumulate in regions where its target enzymes and proteins are concentrated.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with phosphodiesterases and other target proteins. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria. These modifications can influence the compound’s ability to modulate cellular processes and exert its biochemical effects.
Biological Activity
6-(Dibutylamino)pyridazin-3-ol is a compound belonging to the pyridazine class, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on a variety of research findings and case studies.
Chemical Structure and Synthesis
This compound features a pyridazine ring substituted with a dibutylamino group at the 6-position and a hydroxyl group at the 3-position. The synthesis of this compound typically involves the reaction of dibutylamine with appropriate pyridazine derivatives, followed by hydroxylation. The structural formula can be represented as follows:
This compound is part of a broader class of pyridazine derivatives that have shown promise in medicinal chemistry.
Antitumor Activity
Research indicates that pyridazine derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that various pyridazine derivatives were tested against multiple cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Antitumor Activity of Pyridazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |
Antibacterial Activity
In addition to its antitumor effects, this compound has been evaluated for antibacterial activity. Studies have shown that it possesses significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 64 µg/mL | Metabolic pathway interference |
Other Biological Activities
The compound has also been investigated for additional biological activities, including:
- Antioxidant Activity : Exhibiting free radical scavenging properties, which may contribute to its overall therapeutic potential.
- Neuroprotective Effects : Some studies suggest that pyridazine derivatives can modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases .
Case Study 1: Antitumor Efficacy in Vivo
A recent study explored the in vivo antitumor efficacy of this compound in mouse models bearing xenografts of human tumors. The results demonstrated a significant reduction in tumor volume compared to the control group, supporting the compound's potential as an anticancer agent.
Case Study 2: Antibacterial Effects in Clinical Isolates
Another investigation focused on clinical isolates of resistant bacterial strains. The study found that treatment with this compound resulted in a notable decrease in bacterial load in infected tissues, highlighting its potential application in treating antibiotic-resistant infections.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyridazinones, including 6-(dibutylamino)pyridazin-3-ol, exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that certain pyridazinone derivatives act as selective COX-2 inhibitors, showing greater potency than traditional anti-inflammatory drugs like indomethacin .
Case Study : A study conducted by Asif et al. synthesized various pyridazinone derivatives and tested their analgesic and anti-inflammatory activities, revealing that some compounds were more effective than aspirin in reducing inflammation and pain .
Antihypertensive Effects
Research has explored the potential of pyridazinone derivatives in managing hypertension. Compounds similar to this compound have been synthesized and evaluated for their antihypertensive properties using non-invasive methods such as the Tail Cuff method. Some derivatives showed comparable efficacy to established antihypertensive medications like hydralazine .
Data Table: Antihypertensive Activity of Pyridazinone Derivatives
| Compound Name | Method Used | Efficacy Compared to Standard |
|---|---|---|
| Compound A | Tail Cuff | Comparable to Hydralazine |
| Compound B | Tail Cuff | Comparable to Propranolol |
Antimicrobial Activity
Pyridazinones have also been investigated for their antimicrobial properties. Recent studies have shown that certain derivatives possess strong antibacterial and antifungal activities against various pathogenic strains, making them potential candidates for new antimicrobial agents .
Case Study : Tiryaki et al. synthesized new pyridazinone derivatives and screened them for antibacterial activity against strains such as Bacillus subtilis, finding them effective compared to standard antibiotics .
Agrochemical Uses
The compound has been explored for its applications in agriculture, particularly as insecticides and acaricides. Pyridazinones are known to provide selective control over pests while minimizing harm to beneficial insects .
Data Table: Agrochemical Efficacy of Pyridazinone Derivatives
| Compound Name | Target Pest | Efficacy |
|---|---|---|
| Compound C | Mites | High |
| Compound D | Aphids | Moderate |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity: The dibutylamino group in this compound likely increases lipophilicity compared to aromatic substituents (e.g., phenyl or pyridinyl), as alkyl chains reduce polarity. This property may enhance passive diffusion across biological membranes .
- Melting Points: The hydroxyl group in 6-(pyridin-2-yl)pyridazin-3-ol contributes to a high melting point (>230°C) due to hydrogen bonding, whereas the chlorinated analog (3-chloro-6-(pyridin-2-yl)pyridazine) melts at 129°C, reflecting weaker intermolecular forces . The dibutylamino derivative is expected to have a lower melting point due to steric hindrance from branched alkyl chains.
- Solubility: 6-Phenyl-pyridazin-3(2H)-one exhibits high solubility in polar aprotic solvents like DMSO and ethanol, attributed to the planar phenyl group facilitating solvation . In contrast, the pyridinyl analog (6-(pyridin-2-yl)pyridazin-3-ol) shows low aqueous solubility, likely due to strong crystal lattice interactions .
Preparation Methods
Starting Materials
- 3-Chloropyridazin-6-ol or 6-Chloropyridazin-3-ol derivatives: These halogenated pyridazinols serve as key intermediates.
- Dibutylamine: Acts as the nucleophile for substitution at the 6-position.
- Base (e.g., potassium hydroxide or sodium hydroxide): Facilitates deprotonation and promotes nucleophilic substitution.
- Solvents: Polar aprotic solvents such as acetone or ethanol are commonly used to dissolve reactants and control reaction kinetics.
Synthetic Route Overview
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation or chlorination | Chlorinating agents, controlled temperature | Formation of 6-chloropyridazin-3-ol intermediate |
| 2 | Nucleophilic substitution | Dibutylamine, base, polar solvent, 40–70 °C | Replacement of Cl by dibutylamino group at C-6 |
| 3 | Hydrolysis or tautomerization | Acidic or basic aqueous workup | Formation of stable 3-hydroxypyridazine tautomer |
| 4 | Purification | Filtration, recrystallization | Isolation of pure this compound |
Detailed Procedure Example
- Step 1: Synthesis of 6-chloropyridazin-3-ol intermediate by chlorination of pyridazin-3-ol derivatives under mild conditions.
- Step 2: The intermediate (e.g., 6-chloropyridazin-3-ol) is dissolved in acetone or ethanol, and dibutylamine is added along with a base such as KOH.
- Step 3: The mixture is stirred at temperatures ranging from 40 °C to 70 °C for several hours (typically 4–6 hours), allowing nucleophilic substitution to occur.
- Step 4: After reaction completion, the mixture is cooled, and the product is precipitated by adding water or acidifying the solution.
- Step 5: The solid product is filtered, washed, and dried to yield this compound as a crystalline solid.
Research Findings and Optimization
- Yield: Typical yields range from 60% to 75%, depending on reaction conditions such as temperature, solvent, and reaction time.
- Purity: The product is usually characterized by melting point, IR, and NMR spectroscopy to confirm structure and purity.
- Tautomerism: The 3-hydroxypyridazine moiety can exist in tautomeric forms, affecting reactivity and stability; controlling pH during workup is crucial to isolate the desired tautomer.
- Substituent Effects: Electron-donating groups like dibutylamino enhance nucleophilicity and influence reaction rates.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Reaction Outcome |
|---|---|---|
| Temperature | 40–70 °C | Higher temperature increases rate but may cause side reactions |
| Solvent | Acetone, ethanol | Polar aprotic solvents favor substitution |
| Base | KOH, NaOH | Required for deprotonation and activation |
| Reaction time | 4–6 hours | Longer times improve conversion |
| Yield | 60–75% | Dependent on purity of starting materials and reaction control |
| Purification method | Recrystallization, filtration | Ensures removal of unreacted amine and byproducts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
